![molecular formula C10H21ClN2O B1435146 N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride CAS No. 1346602-39-8](/img/structure/B1435146.png)
N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride
Overview
Description
N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride (NPMPH) is a novel chemical compound that has recently been developed for use in scientific research. NPMPH is a small molecule that has a wide range of potential applications in the fields of biochemistry, physiology, and drug discovery. This compound has been found to be highly stable and soluble in aqueous solutions, making it an ideal candidate for use in laboratory experiments.
Scientific Research Applications
Metabolism and Hemoglobin Adduct Formation
- The study investigated the metabolism of acrylamide (AM) in humans and its hemoglobin adduct formation. Although not directly related to "N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride", the study's focus on the metabolism of AM, its excretion patterns, and adduct formation with hemoglobin might provide insights into similar compounds' metabolic pathways and toxicological profiles (Fennell et al., 2005).
Urinary Metabolites of Pesticides in Children
- This study measured urinary metabolites of organophosphate (OP) and pyrethroid (PYR) pesticides in children. It provides a perspective on the metabolic products detectable in biological samples after exposure to specific chemicals, which might be relevant for understanding the metabolic fate of "N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride" or similar compounds (Bravo et al., 2019).
Biological Monitoring of Exposure to Pirimicarb
- The study on pirimicarb, an insecticide, and its major metabolites in human urine after exposure could be indirectly relevant. Understanding the metabolic pathways and the detection of specific metabolites could shed light on similar compounds' metabolism and potential biomarkers for exposure (Hardt et al., 1999).
Pharmacokinetics and Metabolism of N-(2-hydroxyethyl)-2,5-[14C]-pyrrolidine
- This study explored the pharmacokinetic parameters of a compound structurally related to pyrrolidine, highlighting how the compound is metabolized and excreted in humans. Insights from this study might be useful when considering the pharmacokinetics of "N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride" (Giachetti et al., 1996).
properties
IUPAC Name |
2,2-dimethyl-N-(pyrrolidin-3-ylmethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c1-10(2,3)9(13)12-7-8-4-5-11-6-8;/h8,11H,4-7H2,1-3H3,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKNPRPTTFMYNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCC1CCNC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Pyrrolidin-3-ylmethyl)pivalamide hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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